4-butoxy-N-(2,5-dimethoxyphenyl)benzamide
Description
4-Butoxy-N-(2,5-dimethoxyphenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the para position of the benzamide ring and a 2,5-dimethoxyphenyl group attached via an amide linkage.
Properties
IUPAC Name |
4-butoxy-N-(2,5-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-4-5-12-24-15-8-6-14(7-9-15)19(21)20-17-13-16(22-2)10-11-18(17)23-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUFFXCPQPFDLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:
Preparation of 4-butoxybenzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with butyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-butoxybenzoyl chloride: The 4-butoxybenzoic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride or oxalyl chloride.
Amidation Reaction: The 4-butoxybenzoyl chloride is reacted with 2,5-dimethoxyaniline in the presence of a base such as triethylamine to yield 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide.
Industrial Production Methods
In an industrial setting, the synthesis of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(2,5-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or borane can be employed under anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of 4-butoxy-N-(2,5-diformylphenyl)benzamide or 4-butoxy-N-(2,5-dicarboxyphenyl)benzamide.
Reduction: Formation of 4-butoxy-N-(2,5-dimethoxyphenyl)benzylamine.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals, including coatings, adhesives, and polymers. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide depends on its interaction with specific molecular targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting the enzyme’s activity. The methoxy and butoxy groups can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
The following sections compare 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide with structurally and functionally related benzamide derivatives, focusing on substituent effects, synthetic pathways, and biological activities.
Substituent Effects on Bioactivity
Position of Methoxy Groups
- 2,5-Dimethoxyphenyl vs. 3,5-Dimethoxyphenyl: The position of methoxy groups on the phenyl ring significantly impacts activity. For example, compounds with a 2,5-dimethoxyphenyl group (as in the target compound) have shown enhanced anti-inflammatory activity compared to other substitution patterns, likely due to improved electron-donating effects and steric compatibility with target receptors . In contrast, 3,5-dimethoxyphenyl derivatives (e.g., 4-bromo-N-(3,5-dimethoxyphenyl)benzamide) are optimized for FGFR1 inhibition, with compound C9 achieving IC50 values in the nanomolar range against NSCLC cell lines .
Para-Substituent on the Benzamide Ring
- Butoxy (C4H9O) vs. Bromo (Br) : The butoxy group in the target compound may enhance solubility and membrane permeability compared to bulkier or electronegative substituents like bromo. Brominated analogs (e.g., 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives) exhibit strong binding to FGFR1 via hydrophobic interactions and hydrogen bonding but may suffer from reduced bioavailability .
Biological Activity
4-butoxy-N-(2,5-dimethoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide is . Its structure features a benzamide core with a butoxy group and a dimethoxy-substituted phenyl ring. This configuration may influence its biological activity by affecting solubility and receptor interactions.
Synthesis
The synthesis of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide typically involves the following steps:
- Formation of the Benzamide : The reaction between 2,5-dimethoxyaniline and butyryl chloride in the presence of a base.
- Purification : The product is purified through recrystallization or chromatography to ensure high purity for biological testing.
Anticancer Properties
Recent studies have indicated that compounds similar to 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzamides have been shown to inhibit the proliferation of various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells.
- Case Study : A study demonstrated that benzamide derivatives had IC50 values ranging from to against the A549 cell line, suggesting potential for further development as anticancer agents .
Antioxidant Activity
The antioxidant capacity of 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide has not been widely studied but is hypothesized based on structural similarities with known antioxidants. The presence of methoxy groups can enhance electron donation capabilities, contributing to radical scavenging activity.
- Assay Method : DPPH (2,2-diphenyl-1-picrylhydrazyl) assays are commonly used to evaluate antioxidant activity. Compounds with similar structures have shown significant activity in these assays.
The mechanism by which 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or oxidative stress pathways.
- Receptor Interaction : The compound could interact with nuclear receptors or other signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |
|---|---|---|---|
| 4-butoxy-N-(2,5-dimethoxyphenyl)benzamide | Structure | Anticancer | TBD |
| N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide | - | Anticancer | 10.88 ± 0.82 |
| N-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | - | Antioxidant | 37.23 ± 3.76 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
